CAT Inhibitory Potency: Acetyl-DL-Aminocarnitine vs. Parent Aminocarnitine (165-fold Enhancement)
Acetyl-DL-aminocarnitine (the target compound) inhibits carnitine acetyltransferase (CAT) with a Ki of 0.024 mM (24 μM). Its immediate precursor, DL-aminocarnitine, is a weak CAT inhibitor with Ki = 4.0 mM. N-Acetylation thus produces a 165-fold enhancement in inhibitor binding affinity for the same enzyme active site [1]. This order-of-magnitude shift quantitatively establishes that the acetyl modification is the primary driver of CAT potency, not merely a protecting group.
| Evidence Dimension | CAT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.024 mM (24 μM) |
| Comparator Or Baseline | DL-Aminocarnitine: Ki = 4.0 mM (4,000 μM) |
| Quantified Difference | 165-fold lower Ki (more potent) for acetyl-DL-aminocarnitine |
| Conditions | Isolated carnitine acetyltransferase enzyme assay; kinetic analysis (competitive inhibition with respect to acetyl-L-carnitine) |
Why This Matters
When selecting a CAT inhibitor for in vitro mechanistic studies, acetyl-DL-aminocarnitine achieves near-complete enzyme saturation at micromolar concentrations (approximately 10× Ki = 240 μM), whereas aminocarnitine would require millimolar levels that risk off-target effects and osmotic artifacts, making the acetyl derivative the practical choice for clean CAT inhibition.
- [1] Brady PS, Brady LJ, Gandour RD, et al. 3-Amino-5,5-dimethylhexanoic acid. Synthesis, resolution, and effects on carnitine acyltransferases. J Med Chem. 1987;30(9):1665-1671. (Reports aminocarnitine Ki = 4.0 mM and acetylaminocarnitine Ki = 24 μM for CAT). View Source
